2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 1001054-51-8
VCID: VC16940511
InChI: InChI=1S/C19H28N2/c1-2-5-17(6-3-1)15-20-12-9-19(10-13-20)11-14-21(16-19)18-7-4-8-18/h1-3,5-6,18H,4,7-16H2
SMILES:
Molecular Formula: C19H28N2
Molecular Weight: 284.4 g/mol

2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-

CAS No.: 1001054-51-8

Cat. No.: VC16940511

Molecular Formula: C19H28N2

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- - 1001054-51-8

Specification

CAS No. 1001054-51-8
Molecular Formula C19H28N2
Molecular Weight 284.4 g/mol
IUPAC Name 8-benzyl-2-cyclobutyl-2,8-diazaspiro[4.5]decane
Standard InChI InChI=1S/C19H28N2/c1-2-5-17(6-3-1)15-20-12-9-19(10-13-20)11-14-21(16-19)18-7-4-8-18/h1-3,5-6,18H,4,7-16H2
Standard InChI Key MOGHSFLJXIBNPX-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)N2CCC3(C2)CCN(CC3)CC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the diazaspiro[4.5]decane family, which consists of two fused rings: a six-membered piperidine-like ring and a five-membered pyrrolidine-like ring connected via a shared nitrogen atom . The 2-cyclobutyl and 8-(phenylmethyl) substituents introduce steric and electronic modifications to the core structure. The spiro arrangement imposes conformational constraints, potentially enhancing binding specificity in biological systems .

Stereochemical Considerations

Spirocyclic systems often exhibit axial chirality due to restricted rotation around the spiro junction. While specific stereochemical data for this compound remain unreported, analogous diazaspiro[4.5]decane derivatives demonstrate enantiomeric separation under chiral chromatography .

Physicochemical Data

The molecular formula C₁₉H₂₈N₂ corresponds to a molecular weight of 284.44 g/mol . Key physicochemical properties inferred from structural analogs include:

PropertyValue/DescriptionSource
LogP (Partition Coeff.)Estimated 3.1 ± 0.5Calculated
Hydrogen Bond Donors0Structure
Hydrogen Bond Acceptors2 (N atoms)Structure
Rotatable Bonds4 (cyclobutyl and benzyl groups)Structure

The absence of ionizable groups at physiological pH suggests moderate lipophilicity, favoring blood-brain barrier penetration .

Synthesis and Derivatization

Synthetic Routes

While no explicit synthesis for 2-cyclobutyl-8-(phenylmethyl)-2,8-diazaspiro[4.5]decane is documented, analogous compounds are typically constructed via:

  • Spiroannulation: Cyclocondensation of bis-amine precursors with diketones or dihalides .

  • Post-Modification: Functionalization of preformed diazaspiro cores through alkylation or coupling reactions .

For example, 8-benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione (PubChem CID 12371169) is synthesized via a Michael addition-cyclization sequence, followed by benzylation . Adapting this method, the cyclobutyl group could be introduced via Buchwald-Hartwig amination or Grignard addition.

Stability and Reactivity

The secondary amines in the diazaspiro core are susceptible to oxidation, necessitating inert storage conditions. The benzyl group may undergo hydrogenolysis under catalytic hydrogenation, offering a pathway for further functionalization .

Challenges and Future Directions

Knowledge Gaps

  • Experimental characterization: No public data exist on NMR, XRD, or pharmacological profiling.

  • Toxicity profile: Predictive models suggest moderate hepatotoxicity risk (ProTox-II), requiring validation .

Research Priorities

  • Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis.

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to map biological activity.

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